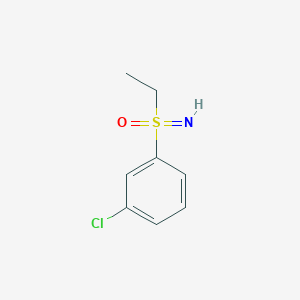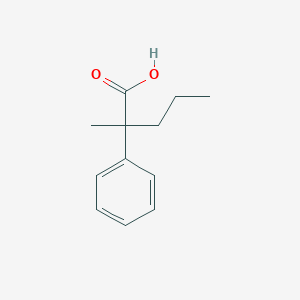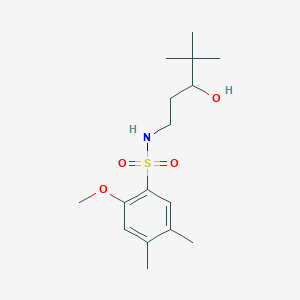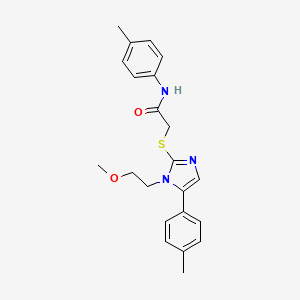
4-(Pyrimidin-2-ylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Pyrimidin-2-ylamino)butanoic acid” is a biochemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI key for “4-(Pyrimidin-2-ylamino)butanoic acid” is RVGJESXWPZEPBG-UHFFFAOYSA-N . This key can be used to retrieve the compound’s structure from databases like ChemSpider .Physical And Chemical Properties Analysis
“4-(Pyrimidin-2-ylamino)butanoic acid” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Proteomics Research
4-(Pyrimidin-2-ylamino)butanoic acid is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes .
Drug Discovery
This compound serves as a building block in drug discovery , particularly in the synthesis of pyrimidine derivatives. These derivatives are key components in developing drugs with antihypertensive, anticancer, and antimicrobial properties .
Agricultural Chemistry
In agricultural chemistry , pyrimidine derivatives, including 4-(Pyrimidin-2-ylamino)butanoic acid, are explored for their potential as herbicides and plant growth regulators. They play a role in the synthesis of compounds that could affect plant biology .
Pharmaceutical Research
4-(Pyrimidin-2-ylamino)butanoic acid is significant in pharmaceutical research . It’s involved in the synthesis of compounds that exhibit a range of biological activities, such as antihypertensive and anticancer effects .
Chemical Synthesis
This compound is used in chemical synthesis as a precursor for creating a variety of heterocyclic compounds. Its versatility makes it valuable for synthesizing new molecules with potential applications across different fields of chemistry .
Material Science
In material science , 4-(Pyrimidin-2-ylamino)butanoic acid could be involved in the development of new materials, such as polymers or coatings, that require specific molecular structures for desired properties .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-(Pyrimidin-2-ylamino)butanoic acid” and other pyrimidine derivatives could involve exploring their potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
properties
IUPAC Name |
4-(pyrimidin-2-ylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7(13)3-1-4-9-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGJESXWPZEPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2963911.png)
![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)




![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2963922.png)
![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)
